1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . It also contains a piperazine ring, which is a common feature in many pharmaceutical drugs .
Molecular Structure Analysis
The compound contains a benzothiazole ring and a piperazine ring. The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Chemical Reactions Analysis
Benzothiazole and piperazine derivatives are known to exhibit a wide range of biological activities and are used in the synthesis of various pharmaceutical drugs . The specific chemical reactions that this compound would undergo would depend on the conditions and reagents present.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the benzothiazole and piperazine rings could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing new compounds with various heterocyclic substituents, including benzothiazoles, to explore their potential applications. For instance, novel benzoxazine monomers containing allyl groups have been synthesized and characterized for their thermal properties, demonstrating excellent thermomechanical properties and thermal stability, indicating their utility in high-performance thermosets (Agag & Takeichi, 2003).
Antimicrobial and Anticancer Activities
Several studies have synthesized and evaluated novel compounds for their antimicrobial and anticancer activities. For example, novel derivatives of benzothiazole, benzimidazole, and benzoxazole have been synthesized and preliminarily evaluated for their in vitro antiproliferative activity, suggesting potential as novel classes of anticancer agents (Xiang et al., 2012). Additionally, piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol have been synthesized and shown to possess cytotoxic activity against various human cancer cell lines, highlighting their potential as anticancer agents (Murty et al., 2013).
Potential Antitumor Agents
Compounds containing benzothiazole scaffolds have been optimized for better solubility and antiproliferative activity, suggesting their use as potential antitumor agents. The introduction of N-methyl-piperazine groups has led to compounds with comparable antiproliferative activity and better solubility, indicating the importance of structural modification in drug development (P. Xiang et al., 2012).
Synthesis of Novel Compounds
Efforts in synthetic chemistry have led to the creation of various novel compounds with potential biological activities. For example, the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride has been conducted, with these compounds showing excellent broad-spectrum antimicrobial activity against bacterial and fungal strains, alongside investigations into their photophysical and thermal properties (Padalkar et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2S/c21-14-12-16(22)19-17(13-14)28-20(23-19)25-9-7-24(8-10-25)18(26)6-11-27-15-4-2-1-3-5-15/h1-5,12-13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKSIKIJYMISPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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